![molecular formula C12H16BClN2O3 B2491417 [2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid CAS No. 1287753-37-0](/img/structure/B2491417.png)
[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves regiospecific reactions, where single-crystal X-ray analysis may serve as a critical tool for unambiguous structure determination. Studies have shown that the synthesis can be regiospecific, highlighting the precision required in creating these compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
Characterization of molecular structures is crucial, providing insights into the conformational stability and interactions within the compound. Crystallographic studies reveal detailed information about the arrangement and orientation of molecules in the solid state, enabling a deeper understanding of the compound's physical and chemical behavior (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
The reactivity of boronic acids with various reagents can lead to the formation of complex structures with interesting chemical properties. For instance, reactions of arylboronic acids with aryloxorhodium complexes have been shown to form new tetraarylpentaborates, demonstrating the compound's versatility in forming complex structures (Nishihara, Nara, & Osakada, 2002).
Physical Properties Analysis
The physical properties, such as crystallinity, melting points, and solubility, are directly influenced by the molecular structure. Crystallographic analyses provide crucial insights into these properties, offering a basis for understanding the compound's behavior in different conditions (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
The chemical properties of "[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid" and its derivatives are defined by their reactivity, stability, and interaction with other molecules. Studies on similar compounds have explored their binding affinity and reactivity, shedding light on the potential functionalities and applications of these molecules (Mulla, Agard, & Basu, 2004).
Scientific Research Applications
Synthesis and Structural Analysis
- 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic Acid Synthesis : This compound's synthesis is regiospecific, and single-crystal X-ray analysis was necessary for unambiguous structure determination, highlighting its complexity and potential for diverse applications in molecular chemistry (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Conformation and Hydrogen Bonding
- Hydrogen-Bonded Framework Structures : Compounds like 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid demonstrate the ability to form complex hydrogen-bonded structures, which are crucial for understanding molecular interactions and designing new materials (Asma et al., 2018).
Organized Assemblies and Ionic Salts
- Anion-Directed Organized Assemblies : The study of protonated pyrazole-based ionic salts reveals intricate molecular architectures, which are essential for the development of advanced materials in chemistry (Zheng, Wang, Fan, & Zheng, 2013).
Chemical Properties and Reactions
- Tetraarylpentaborates Formation : Research on the reaction of (4-methoxyphenyl)boronic acid with other compounds to form cationic rhodium complexes with new tetraarylpentaborates indicates potential applications in chemical synthesis and material science (Nishihara, Nara, & Osakada, 2002).
Optical and Nonlinear Properties
- Nonlinear Optical Properties : The study of compounds like 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid provides insights into their nonlinear optical activity, crucial for applications in photonics and electronics (Tamer et al., 2015).
Corrosion Inhibition
- Pyrazoline Derivatives in Corrosion Inhibition : Studies on pyrazoline derivatives, such as 2-(4-(4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenoxy)acetic acid, demonstrate their potential as corrosion inhibitors, which is significant for industrial applications (Lgaz et al., 2020).
Antibacterial and Antifungal Activities
- Antibacterial and Antifungal Properties : The modification of poly vinyl alcohol/acrylic acid hydrogels with pyrazole derivatives shows enhanced antibacterial and antifungal activities, suggesting potential in medical and biotechnological applications (Aly & El-Mohdy, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds, a fundamental step in the synthesis of many organic compounds.
Biochemical Pathways
Pyrazole derivatives have been associated with potent antileishmanial and antimalarial activities . These activities suggest that the compound may interact with biochemical pathways related to these diseases.
Result of Action
Pyrazole derivatives have shown significant antileishmanial and antimalarial activities . This suggests that the compound could potentially inhibit the growth of Leishmania and Plasmodium species, which are the causative agents of leishmaniasis and malaria, respectively.
Action Environment
It’s worth noting that the compound is a solid under normal conditions , which suggests that it may be stable under a variety of environmental conditions.
properties
IUPAC Name |
[2-(3,5-dimethylpyrazol-1-yl)-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O3/c1-8-6-9(2)15(14-8)12-7-10(18-3)4-5-11(12)13(16)17/h4-7,16-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUCSGQOJLQYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)N2C(=CC(=N2)C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170674 | |
| Record name | B-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1287753-37-0 | |
| Record name | B-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2491335.png)
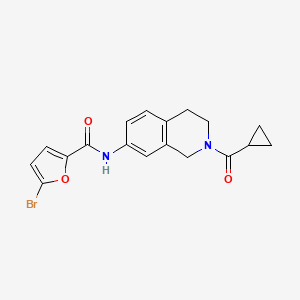
![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid](/img/structure/B2491342.png)
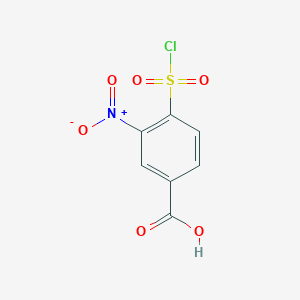
![2-[4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2491344.png)
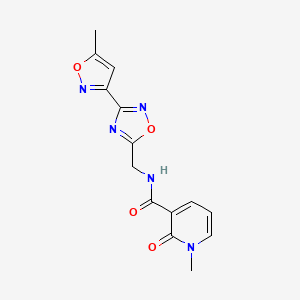
![3-(2-ethoxybenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2491347.png)

![5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2491350.png)
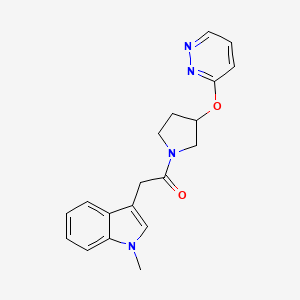
![Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2491353.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2491355.png)
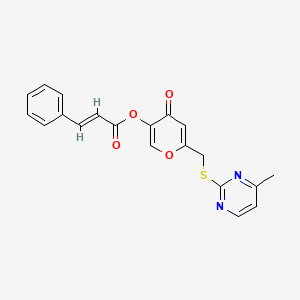
![2-(3-fluorophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2491357.png)